molecular formula C10H10O3 B100205 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 75833-45-3

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No. B100205
CAS RN: 75833-45-3
M. Wt: 178.18 g/mol
InChI Key: LHHSBDHIOUKUJD-UHFFFAOYSA-N
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Description

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as 2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug due to its psychedelic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also have effects on other neurotransmitter systems, including dopamine and norepinephrine.

Biochemical And Physiological Effects

Studies have shown that 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in heart rate and blood pressure. These effects are thought to be mediated by the compound's interaction with the 5-HT2A receptor and other neurotransmitter systems.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments is its unique pharmacological profile, which makes it a promising candidate for further research into the treatment of mental health disorders. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research on 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, including further investigation into its potential therapeutic applications, the development of safer analogs, and the exploration of its effects on other neurotransmitter systems. Additionally, more research is needed to fully understand the compound's mechanism of action and to assess its long-term safety and efficacy.

Synthesis Methods

The synthesis of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with cyclopentadiene to form a diene intermediate, which is then subjected to a Diels-Alder reaction with maleic anhydride to form the bicyclic compound. The final step involves the oxidation of the compound to form 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.

Scientific Research Applications

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has a unique pharmacological profile that makes it a promising candidate for further research.

properties

CAS RN

75833-45-3

Product Name

2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

InChI

InChI=1S/C10H10O3/c1-12-8-3-4-9(13-2)10-6(8)5-7(10)11/h3-4H,5H2,1-2H3

InChI Key

LHHSBDHIOUKUJD-UHFFFAOYSA-N

SMILES

COC1=C2CC(=O)C2=C(C=C1)OC

Canonical SMILES

COC1=C2CC(=O)C2=C(C=C1)OC

Origin of Product

United States

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